Cas no 93033-60-4 (N-{4-(methylsulfanyl)phenylmethylidene}hydroxylamine)

N-{4-(methylsulfanyl)phenylmethylidene}hydroxylamine is a Schiff base derivative characterized by the presence of a methylsulfanyl (S-CH₃) substituent on the phenyl ring. This compound is of interest in organic synthesis and coordination chemistry due to its ability to act as a bidentate ligand, forming stable complexes with transition metals. The methylsulfanyl group enhances electron density, influencing reactivity and binding properties. Its imine (–C=N–) linkage, derived from hydroxylamine, provides a versatile functional group for further chemical modifications. Potential applications include catalysis, material science, and pharmaceutical intermediates. The compound's stability and synthetic accessibility make it a useful building block in specialized organic transformations.
N-{4-(methylsulfanyl)phenylmethylidene}hydroxylamine structure
93033-60-4 structure
Product Name:N-{4-(methylsulfanyl)phenylmethylidene}hydroxylamine
CAS No:93033-60-4
MF:C8H9NOS
MW:167.228160619736
CID:818150
PubChem ID:2453624
Update Time:2025-05-28

N-{4-(methylsulfanyl)phenylmethylidene}hydroxylamine Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde,4-(methylthio)-, oxime
    • 4-(methylthio)benzaldehyde oxime
    • 4-METHYLSULFANYL-BENZALDEHYDE OXIME
    • SCHEMBL9377202
    • 4-(methylthio)benzaldoxime
    • 93033-60-4
    • AKOS017263888
    • N-{4-(methylsulfanyl)phenylmethylidene}hydroxylamine
    • Inchi: 1S/C8H9NOS/c1-11-8-4-2-7(3-5-8)6-9-10/h2-6,10H,1H3
    • InChI Key: TVMICSMBUZCYHJ-UHFFFAOYSA-N
    • SMILES: S(C)C1C=CC(C=NO)=CC=1

Computed Properties

  • Exact Mass: 167.04048508g/mol
  • Monoisotopic Mass: 167.04048508g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 2.6
  • Topological Polar Surface Area: 57.9Ų

Experimental Properties

  • Melting Point: 114-116 °CEnamineEN300-06084

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